4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one
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Overview
Description
4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound featuring an indole moiety, a sulfonyl group, and a tetrahydrophthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps, starting from readily available precursors. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The sulfonyl group is introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base . The final step involves the formation of the tetrahydrophthalazinone core through cyclization reactions, which may require specific catalysts and reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets . The tetrahydrophthalazinone core may contribute to the compound’s overall conformation and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Sulfonyl Compounds: Sulfonamides and sulfonylureas are examples of compounds with sulfonyl groups that have diverse applications in medicine and industry.
Tetrahydrophthalazinone Derivatives: Compounds with similar core structures, such as phthalazinone derivatives, are used in various therapeutic applications.
Uniqueness
4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its combination of an indole moiety, a sulfonyl group, and a tetrahydrophthalazinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds .
Properties
Molecular Formula |
C25H27N3O3S |
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Molecular Weight |
449.6 g/mol |
IUPAC Name |
4-[3-(2,3-dihydroindol-1-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C25H27N3O3S/c1-3-17-12-13-19(24-20-9-5-6-10-21(20)25(29)27(2)26-24)16-23(17)32(30,31)28-15-14-18-8-4-7-11-22(18)28/h4,7-8,11-13,16H,3,5-6,9-10,14-15H2,1-2H3 |
InChI Key |
KMQWCZJSKZMEQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
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